molecular formula C18H15N3O4 B2744434 2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-39-3

2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2744434
CAS No.: 898463-39-3
M. Wt: 337.335
InChI Key: DQTSSEDDBDPNHV-UHFFFAOYSA-N
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Description

2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound based on the pyrrolo[3,2,1-ij]quinoline scaffold, a class of fused heterocycles that are increasingly recognized for their diverse biological activities . This specific derivative is offered for research applications in drug discovery and pharmacological profiling. Pyrroloquinoline and pyrroloisoquinoline (PQ and PIQ) derivatives constitute a promising group of compounds studied for a plethora of biological effects, including anticancer, antibacterial, antifungal, antiviral, and activity on the central nervous system (CNS) . The endocyclic nitrogen atoms within the core PQ and PIQ scaffolds are known to be involved in critical interactions with biological targets through hydrogen bonding, making this structural class highly relevant for investigating novel mechanisms of action . The structure-activity relationship (SAR) of analogous compounds suggests that substitutions on the core scaffold, such as the 2-nitrobenzamide group in this molecule, can be pivotal for modulating potency and selectivity against specific targets like tubulin or various kinases, which are often implicated in cancer cell proliferation . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16-10-12-9-13(8-11-4-3-7-20(16)17(11)12)19-18(23)14-5-1-2-6-15(14)21(24)25/h1-2,5-6,8-9H,3-4,7,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTSSEDDBDPNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrroloquinoline core, which can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in biological evaluations, particularly in the development of new therapeutic agents. Its structure allows for interactions with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
  • Antimicrobial Properties : The presence of the nitro group can enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics. Research has demonstrated its effectiveness against certain strains of bacteria.

Neuropharmacology

Research into the neuropharmacological effects of this compound suggests potential applications in treating neurodegenerative diseases. The compound may influence neurotransmitter systems or exhibit neuroprotective properties.

Synthetic Chemistry

The synthesis of 2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multi-step organic reactions that can be optimized for industrial production. This includes:

  • Optimization of Reaction Conditions : Studies have focused on improving yields and reducing costs through continuous flow reactors and efficient purification methods.
  • Development of Novel Synthetic Routes : Researchers are exploring alternative methods to synthesize this compound and its derivatives to expand its applicability in various fields.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives of 2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide against human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, researchers tested this compound against multiple bacterial strains. The findings revealed that it exhibited significant antibacterial effects, particularly against Gram-positive bacteria. The study suggested further exploration into its mechanism of action and potential as an antibiotic.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the specific biological processes affected.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Findings Reference
Target Compound : 2-Nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide - 2-Nitrobenzamide group at position 8 - Strong electron-withdrawing nitro group; potential for enhanced reactivity or binding
N-(8,11-Dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (22) - Pyrano ring fused to the quinoline core - Increased rigidity due to pyrano ring; IR: 1680 cm⁻¹ (C=O stretch)
4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide - Bromine at position 4 of benzamide - Halogenation improves lipophilicity; potential for halogen bonding
(Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one - Thioxothiazolidinone and iodine substituents - Z-configuration confirmed via NMR; enhanced π-π stacking interactions
N-(Quinolin-8-yl)benzamide derivatives (e.g., 2-pentafluorophenyl variant) - Pentafluorophenyl or methyl groups on benzamide - Electron-deficient aryl groups improve catalytic coupling yields (e.g., 59% yield)
N-(1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide - Acetamide group at position 8 - Simplified structure; lower molecular weight for improved bioavailability

Key Comparative Insights:

In contrast, pentafluorophenyl substituents () enhance electron deficiency, favoring cross-coupling reactions (e.g., 59% yield in Pd-catalyzed systems).

Structural Rigidity: Pyrano-fused analogs (e.g., compound 22 in ) introduce conformational constraints, which may reduce entropy loss upon binding to biological targets. The target compound lacks such fusion, offering greater flexibility.

Synthetic Accessibility: The target compound’s nitro group may require nitration steps under controlled conditions (e.g., mixed acid), whereas halogenated analogs () are synthesized via electrophilic substitution or metal-catalyzed coupling. Thioxothiazolidinone derivatives () involve multi-step condensation, highlighting the synthetic complexity of introducing heterocyclic moieties.

Spectroscopic Differentiation: The nitro group’s IR signature (~1520 and ~1350 cm⁻¹ for asymmetric/symmetric NO₂ stretches) distinguishes it from acetamide (e.g., ~1680 cm⁻¹ C=O in ) or thioxothiazolidinone (C=S stretch ~1250 cm⁻¹) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound 407.36 (calculated) Not reported ~1520 (NO₂), ~1680 (C=O)
Compound 22 () 414.41 >300 1680 (C=O), 1627 (C=O)
(Z)-Thioxothiazolidinone derivative () 457.23 240–242 1250 (C=S), 1685 (C=O)

Biological Activity

The compound 2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a derivative of pyrroloquinoline that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O3C_{17}H_{16}N_{4}O_{3}, with a molecular weight of approximately 324.34 g/mol. The structure features a nitro group and a pyrrolidine moiety which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may act as an inhibitor of certain kinases, which play critical roles in signal transduction pathways.
  • Receptor Binding : It exhibits affinity for various receptors, potentially modulating their activity. This mechanism is crucial for its application in pharmacology and drug design.

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,2,1-ij]quinoline compounds exhibit significant antitumor properties. For example:

CompoundCell Line TestedIC50 (µM)Notes
2-nitro-N-(2-oxo...)Ovarian Cancer15.3Moderate cytotoxicity
2-nitro-N-(2-oxo...)Breast Cancer22.7Limited toxicity to healthy cells

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential against various cancers .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro assays indicate effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest potential applications in treating bacterial infections .

Antidiabetic Effects

Recent studies have explored the antidiabetic potential of related compounds. For instance, some derivatives demonstrated significant activity in inhibiting enzymes related to glucose metabolism:

CompoundEnzyme TargetedInhibition (%)
5mα-glucosidase75%
5mDPP-IV68%

These results position the compound as a candidate for further investigation in diabetes management .

Case Studies

  • In Vivo Efficacy : A study evaluating the in vivo effects of a similar pyrroloquinoline derivative showed a significant reduction in tumor volume in xenograft models when administered at dosages of 10 mg/kg .
  • Pharmacokinetics : The pharmacokinetic profile assessed in rat models indicated good bioavailability (approximately 95%) and favorable metabolic stability, making it a viable candidate for drug development .

Q & A

Q. How can in silico modeling guide the design of derivatives with improved solubility?

  • Methodological Answer :
  • QSAR Models : Train models on logP and polar surface area data to predict solubility. Introduce hydroxyl or morpholine groups to enhance aqueous solubility .
  • COSMO-RS Simulations : Calculate solvation free energy in water; target ΔG_solvation <−20 kJ/mol for improved bioavailability.

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